N-(2-ethoxyphenyl)-6-methyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-6-methyl-2-[(tricyclo[3311~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound It features a benzothiophene core, a tricyclo[3311~3,7~]decane moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-methyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step often involves the use of tricyclo[3.3.1.1~3,7~]decane derivatives and coupling reactions.
Attachment of the Ethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-6-methyl-2-[(tricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: These compounds share the tricyclo[3.3.1.1~3,7~]decane moiety and have similar structural features.
Benzothiophene Derivatives: Compounds with a benzothiophene core are structurally related and may exhibit similar chemical properties.
Uniqueness
N-(2-ethoxyphenyl)-6-methyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C29H36N2O3S |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C29H36N2O3S/c1-3-34-23-7-5-4-6-22(23)30-26(32)25-21-9-8-17(2)10-24(21)35-27(25)31-28(33)29-14-18-11-19(15-29)13-20(12-18)16-29/h4-7,17-20H,3,8-16H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
PCSFHJKGCZEHLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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